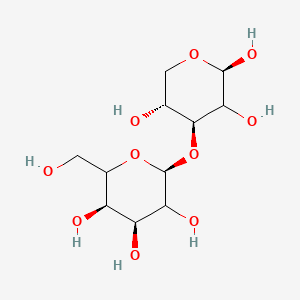

3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-O-β-D-Galactopyranosyl-β-L-arabinopyranose is a compound used in the research of various diseases, exhibiting potential therapeutic effects in the research of cancer cells by disrupting their growth pathways . It has a molecular formula of C11H20O10 .

Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 22 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 7 hydroxyl groups, 1 primary alcohol, 5 secondary alcohols, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 637.1±55.0 °C at 760 mmHg, and a flash point of 339.1±31.5 °C. It has 10 H bond acceptors, 7 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Biochemistry and Physiology

This compound finds extensive scientific research applications, particularly in the fields of biochemistry and physiology . It holds relevance in carbohydrate metabolism studies owing to its role as a structural constituent in various dietary carbohydrates, impacting their digestion and absorption .

Glycoprotein Studies

3-O-(α-D-Galactopyranosyl)-D-galactose contributes to investigations involving glycoproteins, which encompass proteins containing carbohydrate molecules .

Immunological Studies

Its involvement in antigen recognition and binding renders it useful in immunological studies .

Cell-Cell Communication

The study of cell-cell communication also incorporates alpha-D-galactose due to its role in the formation of cell-cell junctions .

Cosmetic Industry

In the cosmetic industry, this compound has been evaluated as a preservative . It has shown potential as a moisturizing agent and has been used in the chemo-enzymatic synthesis of three enantiopure 3-O-(β-D-glycopyranosyl)-sn-glycerols .

Antifungal Activity

The 3-O-(β-D-glucopyranosyl)-sn-glycerol, a derivative of this compound, exhibited a specific anti-fungus activity .

Mecanismo De Acción

In the context of Bifidobacterium longum subsp. longum, a novel 3-O-α-D-Galactosyl-α-L-arabinofuranosidase (GAfase) was identified. This enzyme is part of a gene cluster that includes genes encoding a GH36 α-galactosidase candidate and ABC transporters for the assimilation of the released α-D-Gal p-(1→3)-L-Ara .

Propiedades

IUPAC Name |

(3R,4S,6S)-2-(hydroxymethyl)-6-[(2R,4S,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4?,5+,6+,7?,8?,9+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXQXHMPBBNYRD-XXSRBRJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H](O1)O)O)O[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747846 |

Source

|

| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-|A-D-Galactopyranosyl-|A-L-arabinopyranose | |

CAS RN |

141661-82-7 |

Source

|

| Record name | (2xi)-3-O-alpha-L-erythro-Hexopyranosyl-beta-D-threo-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)

![Benz[a]anthracene-7-acetic Acid-13C2](/img/structure/B589461.png)

![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)